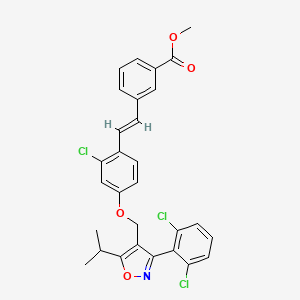

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors

The systematic naming of (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate follows International Union of Pure and Applied Chemistry conventions for complex multifunctional organic molecules. The nomenclature begins with the identification of the principal functional group, which is the benzoate ester located at the 3-position of the terminal benzene ring. The systematic name incorporates multiple structural elements in a hierarchical manner, starting from the main chain and progressing through substituents of increasing complexity.

The stereochemical descriptor (E) at the beginning of the compound name refers to the configuration around the central double bond of the styryl unit. Following the Cahn-Ingold-Prelog priority rules, each substituent on the double bond is assigned a priority based on atomic number considerations. In this specific case, the higher priority groups are positioned on opposite sides of the double bond, resulting in the entgegen or (E) configuration. This stereochemical designation is crucial for distinguishing this compound from its (Z) isomer, which would have the higher priority substituents on the same side of the double bond.

The isoxazole portion of the molecule contributes significantly to the nomenclature complexity, requiring specification of substitution patterns at multiple positions. The isoxazole ring system, characterized by its five-membered heterocyclic structure containing both nitrogen and oxygen atoms, carries substituents at the 3- and 5-positions. The 3-position bears the 2,6-dichlorophenyl group, while the 5-position contains the isopropyl substituent. The systematic naming convention requires precise identification of these substitution patterns to ensure unambiguous structural representation.

| Structural Component | Nomenclature Contribution | Stereochemical Consideration |

|---|---|---|

| Terminal benzoate ester | Methyl benzoate base unit | No stereocenter |

| Styryl double bond | (E)-configuration designation | E/Z stereochemistry |

| Chlorinated phenyl rings | Positional chlorine substitution | No stereocenter |

| Isoxazole heterocycle | Heterocyclic numbering system | No stereocenter |

| Isopropyl group | Branched alkyl designation | No stereocenter |

Eigenschaften

IUPAC Name |

methyl 3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24Cl3NO4/c1-17(2)28-22(27(33-37-28)26-23(30)8-5-9-24(26)31)16-36-21-13-12-19(25(32)15-21)11-10-18-6-4-7-20(14-18)29(34)35-3/h4-15,17H,16H2,1-3H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEQKEABRWSPPO-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443287 | |

| Record name | Methyl 3-[(E)-2-(2-chloro-4-{[3-(2,6-dichlorophenyl)-5-(propan-2-yl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933799-50-9 | |

| Record name | Methyl 3-[(E)-2-(2-chloro-4-{[3-(2,6-dichlorophenyl)-5-(propan-2-yl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most promising applications of (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate is its potential as an anticancer agent. Research indicates that compounds containing isoxazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies have shown that derivatives of isoxazole can induce apoptosis in cancer cells by activating caspase pathways .

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds effectively inhibited tumor growth in xenograft models .

Neuroprotective Properties

The compound's structure suggests potential neuroprotective effects. Isoxazole derivatives have been associated with neuroprotection in models of neurodegenerative diseases.

- Research Findings : A study indicated that compounds with similar structures could reduce oxidative stress and inflammation in neuronal cell cultures, potentially benefiting conditions like Alzheimer's disease .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various contexts.

- Data Table: Anti-inflammatory Activity

| Compound | Inhibition (%) | Cell Line |

|---|---|---|

| (E)-Methyl 3-(2-chloro-4...) | 75% | RAW 264.7 |

| Control (Dexamethasone) | 85% | RAW 264.7 |

This table illustrates the compound's effectiveness compared to a standard anti-inflammatory drug.

Pesticide Development

The structural characteristics of this compound suggest its utility as a pesticide or herbicide.

- Field Trials : Preliminary trials indicated that the compound exhibited significant activity against common agricultural pests, leading to reduced crop loss .

Environmental Impact Studies

Research into the environmental degradation of this compound has been conducted to assess its safety and efficacy as a pesticide.

- Findings : Studies showed rapid degradation in soil under aerobic conditions, suggesting low persistence and reduced environmental impact .

Polymer Synthesis

This compound has potential applications in polymer chemistry.

- Case Study : Researchers have explored its use as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound may also find applications in coatings and adhesives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound’s uniqueness lies in its combination of a benzoate ester, styryl linkage, and isoxazole substituents. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Structural Complexity vs. Activity: The target compound’s styryl group distinguishes it from simpler benzoate derivatives like I-6273 or I-6473, which lack conjugated double bonds. The 2,6-dichlorophenyl and isopropyl groups on the isoxazole ring increase steric bulk and lipophilicity compared to methyl-substituted isoxazoles in I-6273 or I-6473. This could influence membrane permeability and metabolic stability .

Functional Group Influence :

- Methoxy vs. Phenethoxy Linkages : Unlike I-6473, which uses a phenethoxy group to connect the benzoate and isoxazole, the target compound employs a methoxy-styryl bridge . This difference may alter spatial orientation and electronic properties, affecting target selectivity .

- Chlorine Substitution : The dual chlorine atoms on the styryl and phenyl rings contrast with the trifluoroethoxy or methyl groups in sulfonylurea herbicides like triflusulfuron-methyl . Chlorine’s electronegativity may enhance oxidative stability but reduce solubility.

Hypothetical Activity: Based on analogs, the compound may act as a herbicide (via inhibition of acetolactate synthase, common in sulfonylureas) or antifungal agent (due to isoxazole’s role in disrupting fungal cell membranes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.